molecular formula C22H23NO7S B2974046 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide CAS No. 946264-84-2

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2974046
CAS No.: 946264-84-2
M. Wt: 445.49
InChI Key: DAIJWCTZAAPNJT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound that features a furan ring, a methoxybenzenesulfonyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the methoxybenzenesulfonyl group through a sulfonylation reaction. This is followed by the attachment of the ethyl chain and the final coupling with the dimethoxybenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(18-8-5-13-30-18)14-23-22(24)17-6-4-7-19(28-2)21(17)29-3/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIJWCTZAAPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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